1-Cyclopropoxy-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-2-nitrobenzene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This organic compound is a nitrobenzene derivative that contains a cyclopropoxy group. The cyclopropoxy group is a three-membered ring that is highly strained, making it a valuable building block for the synthesis of various complex organic molecules.
Mechanism Of Action
The mechanism of action of 1-Cyclopropoxy-2-nitrobenzene is not fully understood. However, it is believed that the cyclopropoxy group in this compound can undergo various chemical reactions, such as ring-opening reactions and cycloaddition reactions, which can lead to the formation of various complex organic molecules.
Biochemical And Physiological Effects
There is limited information available regarding the biochemical and physiological effects of 1-Cyclopropoxy-2-nitrobenzene. However, it is believed that this compound is relatively non-toxic and does not have any significant adverse effects on human health.
Advantages And Limitations For Lab Experiments
1-Cyclopropoxy-2-nitrobenzene has several advantages for lab experiments. This compound is relatively easy to synthesize and can be easily scaled up for industrial production. Additionally, the cyclopropoxy group in this compound is highly reactive and can undergo various chemical reactions, making it an ideal building block for the synthesis of various complex organic molecules. However, the limitations of this compound include its limited solubility in common organic solvents and its relatively high cost compared to other building blocks.
Future Directions
There are several future directions for the research and development of 1-Cyclopropoxy-2-nitrobenzene. One potential application of this compound is in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, the cyclopropoxy group in this compound can be used as a building block for the synthesis of various functional materials, such as polymers and dendrimers. Further research is needed to explore the full potential of this compound in various fields of science and technology.
Conclusion:
In conclusion, 1-Cyclopropoxy-2-nitrobenzene is a valuable building block for the synthesis of various complex organic molecules. This compound has several advantages for lab experiments, including its ease of synthesis and high reactivity. Additionally, this compound has several potential applications in the field of organic synthesis, pharmaceuticals, and agrochemicals. Further research is needed to explore the full potential of this compound in various fields of science and technology.
Scientific Research Applications
1-Cyclopropoxy-2-nitrobenzene has been extensively studied for its potential applications in the field of organic synthesis. The cyclopropoxy group in this compound is highly reactive and can undergo various chemical reactions, making it an ideal building block for the synthesis of various complex organic molecules. Additionally, the nitro group in this compound can be easily reduced to an amine group, which further expands its potential applications in organic synthesis.
properties
CAS RN |
1243285-53-1 |
---|---|
Product Name |
1-Cyclopropoxy-2-nitrobenzene |
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-nitrobenzene |
InChI |
InChI=1S/C9H9NO3/c11-10(12)8-3-1-2-4-9(8)13-7-5-6-7/h1-4,7H,5-6H2 |
InChI Key |
DIVIIFDAYPYCMH-UHFFFAOYSA-N |
SMILES |
C1CC1OC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1CC1OC2=CC=CC=C2[N+](=O)[O-] |
synonyms |
1-cyclopropoxy-2-nitrobenzene |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.